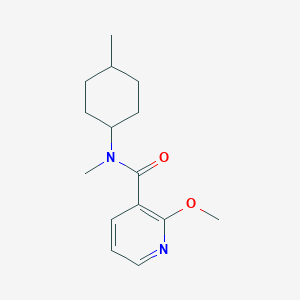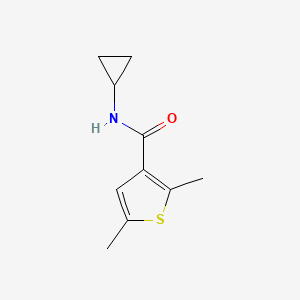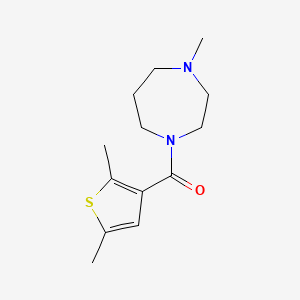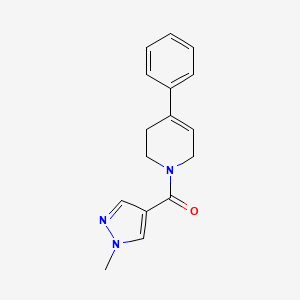
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a high affinity for these receptors.
作用機序
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a key role in the regulation of various physiological processes. When 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective agonists of the CB1 and CB2 receptors, which could be used to study the endocannabinoid system in greater detail. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids, particularly in the treatment of inflammatory conditions and pain. Finally, research into the potential side effects of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids is also needed to ensure their safe use in scientific research.
合成法
The synthesis of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves a multi-step process that can be carried out in a laboratory setting. The initial step involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This compound is then reacted with 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid to form 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
科学的研究の応用
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been used in scientific research to study the endocannabinoid system, which is involved in a wide range of physiological processes including pain, appetite, and mood regulation. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on these physiological processes.
特性
IUPAC Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-12(9-7-11)17(2)15(18)13-5-4-10-16-14(13)19-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUBABIWATMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)








